BenchChemオンラインストアへようこそ!

IMR-1

Notch signaling Transcriptional complex Mechanism of action

IMR-1 is a first-in-class Notch inhibitor that uniquely targets the transcriptional activation complex downstream of receptor cleavage. Unlike γ-secretase inhibitors (DAPT, RO4929097), it directly blocks Maml1 recruitment to chromatin without affecting Notch1 occupancy or other γ-secretase substrates. This mechanism eliminates confounding off-target effects, enabling clean dissection of Notch transcription biology. Selectively inhibits Notch-dependent cell lines (SUM149, SUM159, HT-1080) while sparing Notch-independent lines (T47D, MCF-7, H23). In vivo, 15 mg/kg IMR-1 reduces HES1, HEYL, and NOTCH3 expression and suppresses tumor growth in PDX models. Supplied at ≥98% purity; its ester prodrug structure enables intracellular conversion to the 50-fold more potent IMR-1A metabolite.

Molecular Formula C15H15NO5S2
Molecular Weight 353.4 g/mol
Cat. No. B1671805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMR-1
SynonymsIMR-1;  IMR 1;  IMR1. Inhibitor of Mastermind Recruitment-1.
Molecular FormulaC15H15NO5S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
InChIInChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+
InChIKeyQHPJWPQRZMBKTG-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IMR-1: A First-in-Class Inhibitor of the Notch Transcriptional Activation Complex for Cancer Research


IMR-1 (Inhibitor of Mastermind Recruitment-1) is a small molecule that uniquely targets the Notch transcriptional activation complex, a downstream node in the Notch signaling pathway [1]. Unlike most Notch pathway inhibitors that act upstream on γ-secretase, IMR-1 directly binds to the intracellular domain of Notch1 (Kd = 11 μM) and blocks the recruitment of the essential co-activator Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, thereby attenuating the transcription of Notch target genes [2]. It is a cell-permeable, synthetic organic compound with a molecular weight of 353.4 Da and demonstrates a high purity of >98% for research applications .

Why IMR-1 Cannot Be Replaced by Common γ-Secretase Inhibitors Like DAPT or RO4929097


The Notch signaling pathway is complex, and the choice of inhibitor critically determines experimental outcomes. IMR-1 operates through a unique mechanism of action: it directly disrupts the assembly of the transcriptional activation complex downstream of receptor cleavage [1]. In contrast, widely used γ-secretase inhibitors (GSIs) such as DAPT, RO4929097, and LY-411575 act upstream to block the proteolytic release of the Notch intracellular domain (NICD) from the membrane . This fundamental difference in the site of action means that GSIs broadly inhibit all Notch receptor processing and can affect other γ-secretase substrates (e.g., amyloid precursor protein), leading to significant off-target effects and toxicity [2]. Furthermore, IMR-1's distinct target profile is evidenced by divergent cellular responses, where DAPT treatment restricts β-catenin mobilization while IMR-1 increases it, compounding a pro-osteogenic phenotype in valvular cell differentiation models [3]. Therefore, substituting a GSI for IMR-1 in experiments designed to probe Notch transcriptional complex function will yield fundamentally different and potentially misleading results.

IMR-1: Quantified Differentiation from In-Class Notch Inhibitors


Mechanism of Action: Direct Inhibition of Maml1 Recruitment vs. Upstream γ-Secretase Inhibition

IMR-1 is a first-in-class inhibitor that directly disrupts the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin, a downstream event essential for Notch target gene transcription [1]. In a quantitative cell-free assay measuring NTC assembly on DNA, IMR-1 achieved this disruption with an IC50 of 26 μM . This mechanism is fundamentally different from that of γ-secretase inhibitors (GSIs) like DAPT, RO4929097, and LY-411575, which block the upstream proteolytic release of the Notch intracellular domain (NICD) . IMR-1's downstream action provides a more targeted approach, potentially avoiding the pleiotropic effects associated with GSIs [2].

Notch signaling Transcriptional complex Mechanism of action

In Vivo Tumor Growth Inhibition: Comparable Efficacy to DAPT in Patient-Derived Xenograft Models

In a direct comparison using two independent patient-derived xenograft (PDX) models of esophageal adenocarcinoma (EAC29 and EAC47), IMR-1 treatment at 15 mg/kg significantly abrogated tumor growth to a similar level as that achieved with 20 mg/kg DAPT treatment . In the EAC29 model, IMR-1 treatment for 24 days resulted in a statistically significant reduction in tumor volume compared to vehicle control (p=0.01) [1]. Importantly, this efficacy was achieved without any significant weight loss or other visible signs of adverse effects in the treated mice .

Oncology Patient-derived xenograft In vivo efficacy

Intracellular Prodrug Conversion: IMR-1 Generates a 50-Fold More Potent Metabolite, IMR-1A

IMR-1 is an ethyl ester prodrug that is hydrolyzed by intracellular esterases to its active acid metabolite, IMR-1A . This conversion results in a dramatic increase in potency: while IMR-1 has an in vitro IC50 of 26 μM in cell-free assays, its metabolite IMR-1A exhibits an IC50 of 0.5 μM, representing a 50-fold increase in potency . Furthermore, IMR-1A displays a significantly higher binding affinity for the Notch1 intracellular domain (Kd = 2.9 μM) compared to the parent compound IMR-1 (Kd = 11 μM) . This intrinsic prodrug feature is unique among this class of Notch inhibitors and provides a rationale for its in vivo efficacy.

Prodrug Metabolism Potency

Selective Cytotoxicity: IMR-1 Inhibits Colony Formation Exclusively in Notch-Dependent Cancer Cell Lines

IMR-1 demonstrates a clear selectivity profile, inhibiting colony formation in Notch-dependent cell lines while sparing Notch-independent cells [1]. At concentrations of 15 and 45 μM, IMR-1 significantly inhibited colony formation in the Notch-dependent cell lines SUM149, SUM159, and HT-1080. In contrast, it had no effect on colony formation in the Notch-independent cell lines T47D, MCF-7, and H23 under the same conditions . This selective cytotoxicity is a direct consequence of its mechanism of action, confirming that IMR-1's anti-proliferative effects are specifically linked to its inhibition of Notch transcriptional activity.

Cancer Selectivity Cell line panel

In Vivo Target Engagement: IMR-1 Suppresses Notch Target Gene Expression in Tumors

In vivo treatment with IMR-1 at 15 mg/kg leads to a quantifiable decrease in the expression of canonical Notch target genes within tumor tissue . In a patient-derived esophageal adenocarcinoma mouse xenograft model, IMR-1 administration significantly reduced the mRNA levels of HES1, HEYL, and NOTCH3, as measured by RT-qPCR [1]. This pharmacodynamic biomarker response confirms that IMR-1 engages its intended target in a living organism, providing a direct link between compound administration and downstream biological effect.

Target engagement Gene expression Pharmacodynamics

Physicochemical and ADME Properties: Favorable Profile for In Vivo Studies

IMR-1 possesses favorable drug-like properties that support its use in in vivo experiments. It complies with Lipinski's Rule of Five, indicating good oral bioavailability potential [1]. In vivo, IMR-1 is metabolized to its active form, IMR-1A, which exhibits a low systemic plasma clearance (CL = 7 mL/min/kg) and a terminal elimination half-life (T1/2) of 2.22 hours following intravenous administration in mice . These pharmacokinetic parameters are well-suited for daily dosing regimens in rodent efficacy studies. IMR-1 is also soluble in DMSO (up to ~70 mg/mL), facilitating the preparation of stock solutions for in vitro and in vivo formulations .

ADME Pharmacokinetics Drug-likeness

Optimal Research Applications for IMR-1 Based on Validated Evidence


Investigating the Notch Transcriptional Complex as a Therapeutic Target in Oncology

IMR-1 is the ideal tool compound for preclinical studies aimed at validating the Notch transcriptional activation complex as a therapeutic target. Its first-in-class mechanism, which directly disrupts the Maml1-Notch interaction on chromatin, allows researchers to dissect the specific role of this downstream complex in cancer initiation, maintenance, and stemness, without the confounding effects of γ-secretase inhibition [1]. The robust in vivo efficacy demonstrated in patient-derived xenograft models of esophageal adenocarcinoma at 15 mg/kg, comparable to DAPT at 20 mg/kg, provides a strong foundation for these studies .

Differentiating Notch-Dependent vs. Notch-Independent Cellular Processes

Leveraging IMR-1's demonstrated selectivity for Notch-dependent cell lines (e.g., SUM149, SUM159, HT-1080) over Notch-independent lines (e.g., T47D, MCF-7, H23), researchers can confidently use IMR-1 to identify and validate cellular processes and gene signatures that are truly dependent on Notch transcriptional activity [1]. This application is particularly valuable in phenotypic screening and target deconvolution studies where pathway specificity is paramount.

In Vivo Pharmacodynamic Studies of Notch Target Gene Suppression

IMR-1 is an excellent choice for in vivo pharmacodynamic studies where quantifying target engagement is critical. Its ability to significantly reduce the mRNA expression of canonical Notch target genes (HES1, HEYL, NOTCH3) in tumor tissue, as confirmed by RT-qPCR, provides a reliable and quantitative biomarker for assessing on-target activity [1]. This makes IMR-1 a valuable compound for correlating drug exposure with pathway modulation and therapeutic response in animal models.

Evaluating the Impact of Prodrug Activation on Notch Inhibition

IMR-1 serves as a unique chemical probe for studying the impact of intracellular prodrug activation on pathway inhibition. Its conversion to the 50-fold more potent metabolite, IMR-1A, offers a model system for investigating how cellular esterase activity can influence compound potency and duration of action [1]. This application is relevant for drug discovery programs interested in prodrug strategies and for understanding the pharmacokinetic-pharmacodynamic relationship of Notch inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMR-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.